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Compound of Interest

Compound Name: 4-Bromo-2,6-di-tert-butylphenol

Cat. No.: B072302 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-
di-tert-butylphenol, a valuable compound in synthetic organic chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

pharmaceutical and chemical industries, presenting key spectral data (NMR, IR, and MS) in a

clear, accessible format, alongside detailed experimental protocols.

Core Spectral Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-Bromo-2,6-di-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Bromo-2,6-di-tert-
butylphenol are presented below.

¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.24 Singlet Ar-H

~5.15 Singlet -OH

~1.39 Singlet -C(CH₃)₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~148 C-OH

~138 C-C(CH₃)₃

~128 Ar-CH

~115 C-Br

~34 -C(CH₃)₃

~30 -C(CH₃)₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The characteristic IR absorption bands for 4-Bromo-2,6-di-
tert-butylphenol are tabulated below.

Wavenumber (cm⁻¹) Assignment

~3630 O-H stretch (free)

~2960 C-H stretch (aliphatic)

~1430 C=C stretch (aromatic)

~1230 C-O stretch

~770 C-Br stretch
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The data is used to determine the molecular weight and elemental composition of a compound,

as well as to elucidate its structure by analyzing its fragmentation patterns.

m/z Assignment

284/286 [M]⁺ (Molecular ion)

269/271 [M-CH₃]⁺

57 [C(CH₃)₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. Actual experimental conditions may vary depending on the specific instrumentation and

laboratory procedures.

NMR Spectroscopy
Sample Preparation: A sample of 4-Bromo-2,6-di-tert-butylphenol (5-10 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher

spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a

pulse angle of 30°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically

operating at 75 MHz for carbon. A proton-decoupled pulse sequence is used with a spectral

width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger

number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an

adequate signal-to-noise ratio.

IR Spectroscopy
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Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the

solid 4-Bromo-2,6-di-tert-butylphenol is placed directly onto the ATR crystal. Alternatively,

for a KBr pellet, 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and

pressed into a thin, transparent pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum is first collected. The sample spectrum is then

recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a

Gas Chromatography (GC) interface for volatile compounds. A dilute solution of the sample

in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

4-Bromo-2,6-di-tert-butylphenol, from sample preparation to final structure elucidation.
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Sample Preparation

Data Acquisition
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Structure Elucidation
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Confirm Structure of
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Caption: Workflow for the spectral analysis of 4-Bromo-2,6-di-tert-butylphenol.

To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2,6-di-tert-butylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072302#4-bromo-2-6-di-tert-butylphenol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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